molecular formula C5H13Cl2N B072642 3-Dimethylaminopropylchloride hydrochloride CAS No. 1281-00-1

3-Dimethylaminopropylchloride hydrochloride

Cat. No. B072642
CAS RN: 1281-00-1
M. Wt: 158.07 g/mol
InChI Key: LJQNMDZRCXJETK-UHFFFAOYSA-N
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Description

3-Dimethylaminopropylchloride hydrochloride, also known as 3-Chloro-N,N-dimethylpropylamine hydrochloride or N,N-Dimethyl (3-chloropropyl)amine hydrochloride, is a chemical compound with the linear formula (CH3)2N(CH2)3Cl·HCl . It has a molecular weight of 158.07 . This compound is used mainly as a pharmaceutical intermediate for the synthesis of many types of drugs . It is also used in the synthesis of chlorpromazine, doxepin hydrochloride, and telden .


Molecular Structure Analysis

The molecular structure of 3-Dimethylaminopropylchloride hydrochloride can be represented by the SMILES string Cl[H].CN©CCCCl . The InChI representation is 1S/C5H12ClN.ClH/c1-7(2)5-3-4-6;/h3-5H2,1-2H3;1H .


Physical And Chemical Properties Analysis

3-Dimethylaminopropylchloride hydrochloride is a white to yellowish crystalline powder . It has a melting point of 140-143°C . It is soluble and has a molecular weight of 158.07 .

Scientific Research Applications

  • Industrial and Research Chemical Intermediate : It acts as an alkylating reagent in Grignard and other types of reactions. It's also used as a pharmaceutical intermediate for synthesizing drugs, an agricultural chemical intermediate, a photographic chemical intermediate, and as a biochemical reagent for enzyme and other studies (Abdo, 2007).

  • Cytotoxic and Anticancer Agent : It serves as a novel cytotoxic and anticancer agent. A study focused on a related compound, 2-dimethylaminomethyl-1-phenyl-2-propen-1-one hydrochloride, which displayed potential in cancer treatment (Dimmock et al., 2003).

  • Pharmacological Research Tool : It is used in the development of nonpeptidic druglike agonists for receptors such as the urotensin-II receptor, which has implications in pharmacological research and drug development (Croston et al., 2002).

  • Potential Antidepressant Agents : Certain derivatives, such as 3-amino-1,1-diaryl-2-propanols, have been synthesized and evaluated as potential antidepressant agents (Clark et al., 1979).

  • Stimulant and Anticonvulsant Activity : Compounds like 3-dimethylamino-2-methyl-1-phenyl-1-o-tolylpropanol hydrochloride exhibit stimulant and anticonvulsant activities, highlighting its use in neurological studies (Barrón et al., 1965).

  • Coronary Vasodilator : It has been studied for its effects as a coronary vasodilator, which is significant in the treatment of conditions like angina pectoris (Sandler, 1960).

  • In Organic Synthesis : Used as a crosslinker and condensing agent, particularly in the synthesis of carbodiimides, which are important in various organic synthesis processes (Yang Fei, 2011).

  • Nonlinear Optical Properties : Studied for its nonlinear optical absorption, indicating potential applications in optical device technologies (Rahulan et al., 2014).

  • Treatment of Collagen : Altering the biochemical and biophysical properties of collagen, which is relevant in biomedical applications and tissue engineering (Velmurugan et al., 2013).

Safety And Hazards

This compound is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of soap and water .

properties

IUPAC Name

3-chloro-N,N-dimethylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12ClN.ClH/c1-7(2)5-3-4-6;/h3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQNMDZRCXJETK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

109-54-6 (Parent)
Record name Dimethylaminopropyl chloride hydrochloride
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DSSTOX Substance ID

DTXSID5022227
Record name Dimethylaminopropyl chloride hydrochloride
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Molecular Weight

158.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3-Dimethylaminopropylchloride hydrochloride

CAS RN

5407-04-5
Record name 3-(Dimethylamino)propyl chloride hydrochloride
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Record name Dimethylaminopropyl chloride hydrochloride
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Record name 1-Propanamine, 3-chloro-N,N-dimethyl-, hydrochloride (1:1)
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Record name Dimethylaminopropyl chloride hydrochloride
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Record name 3-chloropropyldimethylammonium chloride
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Record name 3-(DIMETHYLAMINO)PROPYL CHLORIDE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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